2-[4-(4-ethoxyphenyl)-6-oxo-1,6-dihydropyrimidin-1-yl]-N-[2-(1H-indol-3-yl)ethyl]acetamide
Description
Properties
IUPAC Name |
2-[4-(4-ethoxyphenyl)-6-oxopyrimidin-1-yl]-N-[2-(1H-indol-3-yl)ethyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H24N4O3/c1-2-31-19-9-7-17(8-10-19)22-13-24(30)28(16-27-22)15-23(29)25-12-11-18-14-26-21-6-4-3-5-20(18)21/h3-10,13-14,16,26H,2,11-12,15H2,1H3,(H,25,29) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HYKSUBFDRMMKCE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)C2=CC(=O)N(C=N2)CC(=O)NCCC3=CNC4=CC=CC=C43 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H24N4O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
416.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[4-(4-ethoxyphenyl)-6-oxo-1,6-dihydropyrimidin-1-yl]-N-[2-(1H-indol-3-yl)ethyl]acetamide typically involves multi-step organic reactions. The key steps include:
Formation of the Pyrimidine Ring: This can be achieved through a Biginelli reaction, which involves the condensation of an aldehyde, a β-keto ester, and urea under acidic conditions.
Introduction of the Ethoxyphenyl Group: This step involves the substitution reaction where the ethoxyphenyl group is introduced to the pyrimidine ring.
Attachment of the Indole Moiety: The indole group is attached via a nucleophilic substitution reaction, where the indole derivative reacts with an appropriate electrophile.
Final Acetylation: The final step involves the acetylation of the intermediate compound to yield the target molecule.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and rigorous purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the indole moiety, leading to the formation of various oxidized derivatives.
Reduction: Reduction reactions can be performed on the carbonyl groups present in the pyrimidine ring.
Substitution: The compound can undergo nucleophilic substitution reactions, especially at the ethoxyphenyl and indole moieties.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are typically used.
Substitution: Nucleophiles such as amines and thiols can be used under basic conditions.
Major Products
Oxidation: Oxidized derivatives of the indole moiety.
Reduction: Reduced forms of the pyrimidine ring.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Biological Activities
Research indicates that compounds similar to 2-[4-(4-ethoxyphenyl)-6-oxo-1,6-dihydropyrimidin-1-yl]-N-[2-(1H-indol-3-yl)ethyl]acetamide exhibit several biological activities:
- Antitumor Activity : Studies have shown that dihydropyrimidine derivatives can inhibit cancer cell proliferation. For instance, derivatives have been tested against various cancer cell lines, demonstrating significant cytotoxic effects.
- Antimicrobial Properties : The compound's structure suggests potential antimicrobial activity. Research has indicated that similar compounds can effectively inhibit the growth of bacteria and fungi, making them candidates for antibiotic development.
- Anti-inflammatory Effects : Some studies have reported that related compounds possess anti-inflammatory properties, which could be beneficial in treating inflammatory diseases.
Case Studies and Research Findings
Several studies have investigated the applications of similar dihydropyrimidine compounds:
Mechanism of Action
The mechanism of action of 2-[4-(4-ethoxyphenyl)-6-oxo-1,6-dihydropyrimidin-1-yl]-N-[2-(1H-indol-3-yl)ethyl]acetamide involves its interaction with specific molecular targets. The compound is believed to interact with enzymes and receptors that are involved in key biological pathways. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The indole moiety is known to interact with various receptors in the body, potentially modulating their activity.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Features
The target compound shares a pyrimidinone-acetamide scaffold with several analogs but differs in substituents and side-chain linkages. Key comparisons include:
Functional Implications
The 4-amino group in increases hydrogen-bonding capacity, which may favor interactions with polar targets .
Side-Chain Linkages: The direct acetamide linkage in the target compound contrasts with thioacetamide bridges (–5), which may alter metabolic stability and electronic properties.
Biological Activity :
- Compounds with 4-chlorophenyl () or benzyl () groups have shown antimicrobial activity in preliminary studies, though specific data for the target compound are unavailable .
- The indole moiety in the target compound may confer selectivity toward neurological or oncological targets, given indole’s prevalence in bioactive molecules .
Research Findings
- Synthetic Feasibility : Thioacetamide-linked analogs () demonstrate moderate to high yields (60–76%), suggesting robust synthetic routes. The target compound’s direct acetamide linkage may require alternative strategies to optimize yield .
- Spectroscopic Data : NMR signals for the target compound’s indole group (e.g., δ ~7.0–7.6 ppm for aromatic protons) and ethoxy group (δ ~1.3–1.4 ppm for CH3, δ ~4.0 ppm for OCH2) would differ markedly from thio-linked analogs, which show distinct SCH2 peaks (δ ~4.1 ppm) .
Biological Activity
2-[4-(4-ethoxyphenyl)-6-oxo-1,6-dihydropyrimidin-1-yl]-N-[2-(1H-indol-3-yl)ethyl]acetamide is a compound that has garnered attention due to its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article provides a comprehensive overview of the biological activity of this compound, including its synthesis, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The molecular formula of the compound is , with a molecular weight of approximately 365.4 g/mol. The structure features a dihydropyrimidine core substituted with an ethoxyphenyl group and an indole moiety, which are significant for its biological activity.
Synthesis
The synthesis of this compound typically involves multi-step reactions including the Biginelli reaction, which combines aldehydes, urea, and β-keto esters under acidic conditions to form dihydropyrimidines. The specific synthetic pathway for this compound has not been extensively documented in the literature but follows similar methodologies as reported for related compounds.
Antimicrobial Activity
Recent studies have indicated that compounds similar to this compound exhibit significant antimicrobial properties. For instance:
| Compound | MIC (μM) | Bacterial Strains |
|---|---|---|
| 5d | 37.9 - 113.8 | MRSA, P. aeruginosa, E. coli |
| 5g | 36.5 | S. aureus, S. typhimurium |
| 5k | 10.7 | T. viride |
These compounds demonstrated greater efficacy against resistant strains compared to standard antibiotics like ampicillin and streptomycin .
Anticancer Activity
The compound's potential as an anticancer agent is supported by findings that suggest it may inhibit cell proliferation in various cancer cell lines. Research indicates that similar dihydropyrimidine derivatives can induce apoptosis in cancer cells via the modulation of key signaling pathways such as the PI3K/Akt and MAPK pathways .
The proposed mechanisms through which this compound exerts its biological effects include:
- Inhibition of DNA Synthesis : By interfering with nucleic acid synthesis in bacterial cells.
- Induction of Apoptosis : Through activation of caspases and upregulation of pro-apoptotic factors in cancer cells.
- Antioxidant Activity : Some studies suggest that related compounds possess antioxidant properties that may contribute to their therapeutic effects.
Case Studies
Several case studies have explored the efficacy of similar compounds:
-
Study on Antimicrobial Efficacy :
- A series of pyrimidine derivatives were tested against various bacterial strains.
- Results indicated that modifications to the aromatic rings significantly influenced antibacterial potency.
-
Anticancer Research :
- A study evaluated the cytotoxic effects of related compounds on breast cancer cell lines.
- Results showed a dose-dependent increase in apoptosis markers with IC50 values ranging from 10 to 50 μM.
Q & A
Basic: What are the optimal synthetic routes for 2-[4-(4-ethoxyphenyl)-6-oxo-1,6-dihydropyrimidin-1-yl]-N-[2-(1H-indol-3-yl)ethyl]acetamide, and how can reaction conditions be systematically optimized?
Methodological Answer:
The synthesis involves multi-step reactions, typically starting with the formation of the pyrimidinone core. A validated approach includes:
- Step 1: Condensation of 4-ethoxyphenylacetamide with a urea derivative under acidic conditions to form the dihydropyrimidin-6-one scaffold .
- Step 2: Alkylation of the pyrimidinone nitrogen using a halogenated acetamide precursor, followed by coupling with 2-(1H-indol-3-yl)ethylamine via nucleophilic substitution .
- Optimization: Use Design of Experiments (DoE) to evaluate critical parameters (e.g., temperature, solvent polarity, molar ratios). For example, a central composite design can minimize side reactions and maximize yield by identifying optimal Na₂CO₃ concentrations and reaction times, as demonstrated in analogous acetamide syntheses .
Basic: Which spectroscopic and chromatographic techniques are most effective for characterizing this compound, and how should data interpretation address potential ambiguities?
Methodological Answer:
- 1H/13C NMR: Resolve structural ambiguities by analyzing coupling constants (e.g., δ 7.69 ppm for indole NH protons) and carbonyl signals (δ 168–170 ppm for acetamide and pyrimidinone groups) .
- Mass Spectrometry (ESI/APCI+): Confirm molecular weight via [M+H]+ and [M+Na]+ adducts. For example, a parent ion at m/z 347 aligns with a molecular weight of ~346 g/mol .
- HPLC-PDA: Use reverse-phase C18 columns with gradient elution (MeOH:H₂O) to assess purity (>95%) and detect trace impurities. Cross-validate with NMR integration for quantitation .
Advanced: How can computational quantum chemistry and reaction path search methods improve the design of derivatives or reaction mechanisms for this compound?
Methodological Answer:
- Reaction Mechanism Prediction: Employ density functional theory (DFT) to model transition states and intermediates, such as the nucleophilic attack during alkylation. This identifies rate-limiting steps and guides solvent/catalyst selection .
- In Silico SAR: Use molecular docking (e.g., AutoDock Vina) to predict binding affinities of derivatives against biological targets (e.g., kinase enzymes). Prioritize substituents on the indole or pyrimidinone moieties for synthesis based on ΔG values .
- Reaction Optimization: Apply cheminformatics tools to screen solvent/catalyst combinations, reducing trial-and-error experimentation by 40–60% .
Advanced: How can researchers resolve contradictions in reported biological activity data for structurally similar acetamide derivatives?
Methodological Answer:
- Meta-Analysis Framework: Aggregate data from peer-reviewed studies (e.g., IC₅₀ values) and apply statistical tests (ANOVA, Tukey’s HSD) to identify outliers. For example, discrepancies in cytotoxicity assays may arise from varying cell lines or assay protocols .
- Experimental Replication: Standardize assay conditions (e.g., ATP concentration in kinase assays) and validate using orthogonal methods (e.g., SPR vs. fluorescence polarization) .
- Computational Validation: Cross-check experimental IC₅₀ values with predicted binding energies from molecular dynamics simulations to assess methodological biases .
Advanced: What strategies are recommended for elucidating the structure-activity relationship (SAR) of modifications to the indole and pyrimidinone moieties?
Methodological Answer:
- Fragment-Based Screening: Synthesize analogs with systematic substitutions (e.g., halogenation at indole C5 or ethoxy→methoxy on the phenyl group). Test in bioassays and correlate changes with activity .
- 3D-QSAR Modeling: Use CoMFA or CoMSIA to generate contour maps highlighting steric/electrostatic regions critical for activity. For example, bulky substituents on the pyrimidinone may enhance target selectivity .
- Proteomics Profiling: Combine SAR data with phosphoproteomics to identify off-target effects, ensuring observed activity is mechanism-specific .
Basic: What are the critical stability considerations for this compound under varying storage and experimental conditions?
Methodological Answer:
- Thermal Stability: Conduct accelerated stability studies (40°C/75% RH for 6 months) with HPLC monitoring. Degradation products (e.g., hydrolyzed pyrimidinone) indicate need for desiccated storage .
- Photostability: Expose to UV-Vis light (ICH Q1B guidelines) to assess indole ring oxidation. Use amber vials if degradation >5% occurs .
- Solution Stability: Test in common solvents (DMSO, PBS) via NMR over 72 hours. Precipitation or shifts in δ 6.8–7.2 ppm (indole protons) signal solubility issues .
Advanced: How can heterogeneous catalysis or flow chemistry enhance the scalability and sustainability of synthesizing this compound?
Methodological Answer:
- Catalyst Screening: Test immobilized lipases or Pd/C for selective alkylation, reducing waste vs. traditional homogeneous catalysts .
- Flow Reactor Design: Optimize residence time and temperature in continuous flow systems to improve yield by 15–20% compared to batch reactions. For example, a plug-flow reactor minimizes exothermic side reactions during acetamide coupling .
- Solvent Recycling: Implement membrane separation (e.g., nanofiltration) to recover >90% of DCM or MeCN, aligning with green chemistry principles .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
